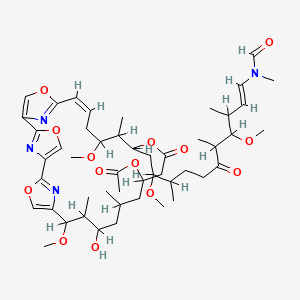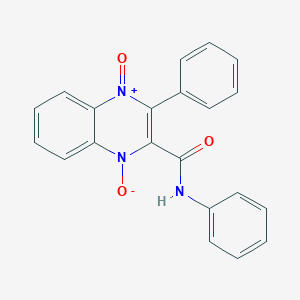
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. The structure of this compound includes a quinoxaline ring fused with a benzene ring and two oxygen atoms attached to the nitrogen atoms, forming a 1,4-dioxide configuration .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by oxidation. One common method is the reaction of o-phenylenediamine with benzil in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid . The reaction is usually carried out in an organic solvent like ethanol or acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the N-oxide groups back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, amines, and substituted quinoxalines .
科学研究应用
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This leads to DNA damage and apoptosis in cancer cells. The compound targets various molecular pathways, including the inhibition of topoisomerase enzymes and the activation of caspase pathways .
相似化合物的比较
Similar Compounds
- 3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
- N-Ethyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
- N,N-Diethyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
Uniqueness
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to generate ROS and induce DNA damage makes it a promising candidate for anticancer research .
属性
CAS 编号 |
104705-39-7 |
|---|---|
分子式 |
C21H15N3O3 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
1-oxido-4-oxo-N,3-diphenylquinoxalin-4-ium-2-carboxamide |
InChI |
InChI=1S/C21H15N3O3/c25-21(22-16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)23(26)17-13-7-8-14-18(17)24(20)27/h1-14H,(H,22,25) |
InChI 键 |
NBJTZENJEARXCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3[N+]2=O)[O-])C(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


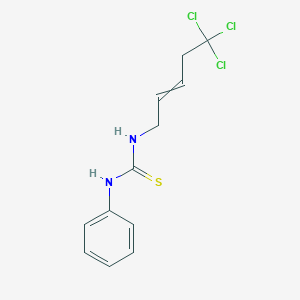
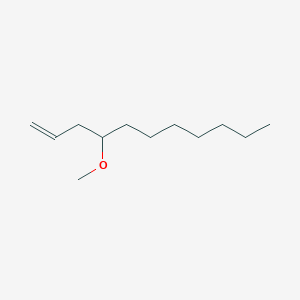
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
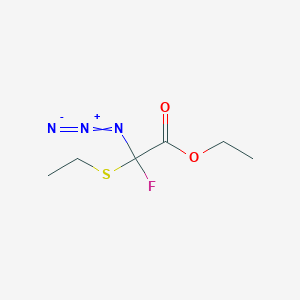
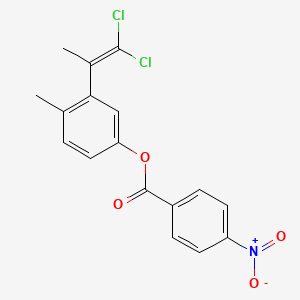
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
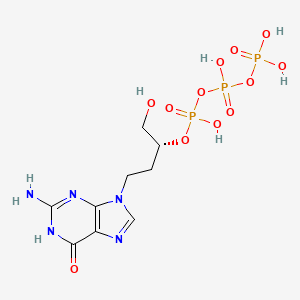
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
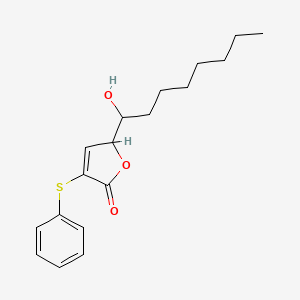
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
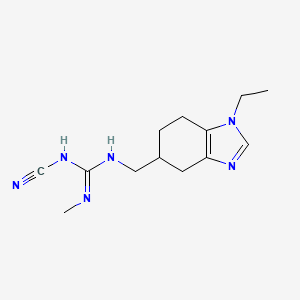
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
